molecular formula C13H19F3N4O3S B2843509 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1448058-80-7

1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2843509
CAS No.: 1448058-80-7
M. Wt: 368.38
InChI Key: NHXDAVYWGVDXPV-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a methylsulfonyl group, and a trifluoromethyl-pyrazole moiety. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and other research areas.

Scientific Research Applications

1-(Methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Medicine: Its unique structure may offer opportunities for drug development, particularly in targeting specific biological pathways or diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Piperidine Ring: Starting from simple amines and aldehydes, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

    Incorporation of the Trifluoromethyl-Pyrazole Moiety: This step may involve the reaction of the intermediate compound with a trifluoromethyl-pyrazole derivative under appropriate conditions.

Industrial production methods would likely optimize these steps for scalability, efficiency, and cost-effectiveness, potentially using flow chemistry techniques to enhance reaction control and yield.

Chemical Reactions Analysis

1-(Methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the carboxamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the functional groups involved.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl-pyrazole moiety, in particular, may play a crucial role in binding to these targets and exerting the compound’s effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

When compared to similar compounds, 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include:

    1-(Methylsulfonyl)-N-(2-(1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide: Lacks the trifluoromethyl group, potentially altering its biological activity.

    1-(Methylsulfonyl)-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group, which may affect its chemical reactivity and biological properties.

The presence of the trifluoromethyl group in the compound of interest can enhance its lipophilicity, metabolic stability, and binding affinity to certain targets, distinguishing it from its analogs.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O3S/c1-24(22,23)20-7-2-10(3-8-20)12(21)17-5-9-19-6-4-11(18-19)13(14,15)16/h4,6,10H,2-3,5,7-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXDAVYWGVDXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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